Lapatinib - 231277-92-2

Lapatinib

Catalog Number: EVT-287224
CAS Number: 231277-92-2
Molecular Formula: C₂₉H₂₆ClFN₄O₄S
Molecular Weight: 581.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lapatinib is a small molecule inhibitor with a dual-targeting action on tyrosine kinases associated with the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2)123. It has been approved for use in combination with other drugs such as capecitabine for the treatment of advanced or metastatic breast cancer that overexpresses HER2 and has shown promise in overcoming resistance to other treatments179. This comprehensive analysis will delve into the mechanism of action of lapatinib and its applications across various fields, supported by relevant studies and case examples.

Mechanism of Action

Lapatinib functions by inhibiting the ATP-binding sites of tyrosine kinases linked to EGFR and HER2, which are critical in the signaling pathways that drive cell proliferation and survival in certain types of cancer23. By blocking these receptors, lapatinib can prevent the phosphorylation and activation of downstream signaling pathways such as PI3K/Akt, leading to inhibited cell growth, induced apoptosis, and reduced metastatic potential3410. Additionally, lapatinib has been shown to reverse multidrug resistance (MDR) by inhibiting the function of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which are often overexpressed in drug-resistant cancer cells24.

Applications in Breast Cancer

In the context of breast cancer, lapatinib has been used effectively in combination with capecitabine to treat women with HER2-positive advanced breast cancer that has progressed following prior therapy, including trastuzumab1. The addition of lapatinib to capecitabine has been shown to prolong time to progression (TTP) and provide a trend toward improved overall survival1. Furthermore, lapatinib enhances the effects of trastuzumab, suggesting partially non-overlapping mechanisms of action, which may include the stabilization and accumulation of HER2 and potentiation of trastuzumab-dependent cell cytotoxicity57.

Applications in Various Fields

Beyond breast cancer, lapatinib has demonstrated activity in esophageal squamous cell carcinomas (ESCCs) by inhibiting cell proliferation, inducing apoptosis, and enhancing antibody-dependent cellular cytotoxicity when combined with other monoclonal antibodies like Herceptin or Cetuximab3. In glioma, the incorporation of lapatinib into core-shell nanoparticles has improved the drug's solubility and anti-glioma effects, showing promise for the treatment of this challenging cancer type6. Additionally, lapatinib has been reported to alter the malignant phenotype of osteosarcoma cells by downregulating the activity of the HER2-PI3K/AKT-FASN axis10.

Properties

CAS Number

231277-92-2

Product Name

Lapatinib

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine

Molecular Formula

C₂₉H₂₆ClFN₄O₄S

Molecular Weight

581.1 g/mol

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)

InChI Key

BCFGMOOMADDAQU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Solubility

In water, 6.67X10-2 mg/L at 25 °C (est)
2.23e-02 g/L

Synonyms

GW 282974X
GW 572016
GW-282974X
GW-572016
GW282974X
GW572016
lapatinib
lapatinib ditosylate
N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine
Tyke

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.